1-(Bromomethyl)-3-ethynylbenzene
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Overview
Description
Bromomethyl compounds are generally used as intermediates in organic synthesis. They contain a bromomethyl group (-CH2Br), which is a good leaving group, making these compounds useful in substitution reactions .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the bromination of a methyl group . This can be achieved using various brominating agents, and the conditions can be optimized to improve the yield .Molecular Structure Analysis
The molecular structure of bromomethyl compounds is influenced by the presence of the bromomethyl group . The bromine atom in this group can participate in various chemical transformations .Chemical Reactions Analysis
Bromomethyl compounds can undergo various chemical reactions. For example, they can participate in substitution reactions, where the bromomethyl group acts as a leaving group .Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds are influenced by their molecular structure. For example, the presence of the bromomethyl group can affect the compound’s reactivity, stability, and conformational preferences.Scientific Research Applications
Crystal Structure and Solvate Formation
1-(Bromomethyl)-3-ethynylbenzene has been studied for its solvate formation capabilities, with research detailing the crystal structures of its solvates. These studies highlight the compound's ability to form different solvates, revealing insights into its crystalline environments and the impact on its conformation. The research underscores its potential in crystal engineering and the study of molecular interactions within crystal structures (Szlachcic, Migda, & Stadnicka, 2007).
Chemical Synthesis and Functionalization
Another aspect of research on this compound involves its utilization in chemical synthesis. Studies have demonstrated its role in regioselective bromination reactions and the subsequent conversion into valuable chemical intermediates. This includes the synthesis of sulfur-functionalized benzoquinones, showcasing the compound's versatility in organic synthesis (Aitken, Jethwa, Richardson, & Slawin, 2016).
Polymer and Materials Science
In materials science, this compound has been explored for its role in fabricating crosslinked polybenzimidazole membranes. These membranes exhibit enhanced mechanical strength and conductivity, making them suitable for high-temperature proton exchange membrane fuel cells. The research highlights the compound's contribution to developing advanced materials for sustainable energy applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).
Supramolecular Chemistry
The compound also plays a significant role in supramolecular chemistry, with studies focusing on its interactions and packing behavior in crystal structures. Research in this area explores the intermolecular interactions mediated by bromo and bromomethyl groups, providing insights into the design of molecular assemblies with specific properties (Nestler, Schwarzer, & Gruber, 2018).
Solar Energy Applications
Furthermore, this compound derivatives have been investigated in the context of solar energy, particularly in the synthesis of functionalized acceptors for polymer solar cells. This research demonstrates the potential of these compounds in enhancing the performance of solar cells, indicating their importance in the development of renewable energy technologies (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it might participate in nucleophilic reactions involving benzene derivatives . The bromomethyl group attached to the benzene ring can act as an electrophile, attracting electron-rich species or nucleophiles.
Mode of Action
The mode of action of 1-(Bromomethyl)-3-ethynylbenzene involves its interaction with its targets through nucleophilic substitution reactions . The bromine atom in the bromomethyl group attached to the benzene ring can be replaced by a nucleophile in a reaction. This substitution can lead to the formation of new compounds, depending on the nucleophile involved in the reaction.
Biochemical Pathways
It can be involved in various organic synthesis reactions, potentially affecting the synthesis of other organic compounds . The exact downstream effects would depend on the specific reactions and the biological context in which they occur.
Pharmacokinetics
Like other organic compounds, its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it undergoes and the context in which these reactions occur. For instance, in a nucleophilic substitution reaction, it can lead to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, temperature, pH, and the solvent in which the reaction takes place . For instance, in a Suzuki-Miyaura coupling reaction, the choice of boron reagents can influence the reaction outcome .
Safety and Hazards
Properties
IUPAC Name |
1-(bromomethyl)-3-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPZTTMGGIHZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092915-03-0 |
Source
|
Record name | 1-(bromomethyl)-3-ethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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